molecular formula C13H18O5 B12674091 Butyl prop-2-enoate;ethene;furan-2,5-dione CAS No. 64652-60-4

Butyl prop-2-enoate;ethene;furan-2,5-dione

Cat. No.: B12674091
CAS No.: 64652-60-4
M. Wt: 254.28 g/mol
InChI Key: QIQWUJTVVRZGPW-UHFFFAOYSA-N
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Description

Butyl prop-2-enoate;ethene;furan-2,5-dione is a polymeric compound with the molecular formula C13H18O5 and a molecular weight of 254.27900. . This compound is characterized by its unique structure, which combines butyl prop-2-enoate, ethene, and furan-2,5-dione units.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl prop-2-enoate;ethene;furan-2,5-dione typically involves the polymerization of butyl prop-2-enoate (butyl acrylate), ethene (ethylene), and furan-2,5-dione (maleic anhydride). The polymerization process can be initiated using free-radical initiators under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure the formation of the desired polymer .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors. The monomers are fed into the reactor along with the initiators, and the reaction is carefully monitored to maintain optimal conditions. The resulting polymer is then purified and processed into various forms for different applications .

Chemical Reactions Analysis

Types of Reactions

Butyl prop-2-enoate;ethene;furan-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups into the polymer chain .

Scientific Research Applications

Butyl prop-2-enoate;ethene;furan-2,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which butyl prop-2-enoate;ethene;furan-2,5-dione exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong intermolecular interactions, leading to enhanced mechanical properties and stability. The furan-2,5-dione units can undergo ring-opening reactions, which contribute to the polymer’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

    Ethyl prop-2-enoate;ethene;furan-2,5-dione: Similar structure but with ethyl ester instead of butyl ester.

    Methyl prop-2-enoate;ethene;furan-2,5-dione: Contains methyl ester instead of butyl ester.

    Prop-2-enoic acid;ethene;furan-2,5-dione: Contains carboxylic acid group instead of ester group

Uniqueness

Butyl prop-2-enoate;ethene;furan-2,5-dione is unique due to its combination of butyl ester, ethene, and furan-2,5-dione units, which impart specific properties such as enhanced flexibility, chemical resistance, and reactivity. These properties make it suitable for a wide range of applications in various fields .

Properties

CAS No.

64652-60-4

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

butyl prop-2-enoate;ethene;furan-2,5-dione

InChI

InChI=1S/C7H12O2.C4H2O3.C2H4/c1-3-5-6-9-7(8)4-2;5-3-1-2-4(6)7-3;1-2/h4H,2-3,5-6H2,1H3;1-2H;1-2H2

InChI Key

QIQWUJTVVRZGPW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=C.C=C.C1=CC(=O)OC1=O

Related CAS

64652-60-4

Origin of Product

United States

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